Jasminoid A

Description

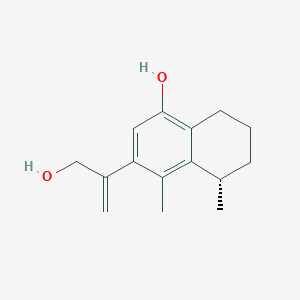

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S)-3-(3-hydroxyprop-1-en-2-yl)-4,5-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-12-14(17)7-13(10(2)8-16)11(3)15(9)12/h7,9,16-17H,2,4-6,8H2,1,3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBQXGRZSKOUQU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Jasminoid A: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoid A is a sesquiterpenoid discovered and isolated from the roots of Jasminum sambac (L.) Ait., a well-known medicinal plant in the Oleaceae family.[1][2] This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and its potential as a cytotoxic agent. The document details the experimental protocols for its isolation and biological evaluation and presents the available quantitative data in a structured format. Furthermore, it visualizes key experimental workflows and relevant signaling pathways to facilitate a deeper understanding of this novel compound.

Discovery and Natural Sources

This compound was first reported in 2012 as one of four new compounds, designated (+)-jasminoids A, B, C, and D, isolated from the roots of Jasminum sambac.[2] This plant, commonly known as Arabian jasmine, has a long history of use in traditional medicine for treating various ailments, including insomnia, headaches, and injuries.[1] The discovery of this compound and its congeners has contributed to a better understanding of the chemical composition of J. sambac roots.[2]

Quantitative Data

The biological activity of this compound has been evaluated for its cytotoxic effects against human breast cancer cell lines. The following table summarizes the available quantitative data.

| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |

| This compound | MCF-7 | CCK-8 | 24 | 38.5 |

Table 1: Cytotoxic activity of this compound against the MCF-7 human breast cancer cell line.[3]

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of compounds from the roots of Jasminum sambac, adapted from methodologies used for isolating similar phytochemicals from this source.[3]

1. Plant Material and Extraction:

-

Dried and powdered roots of Jasminum sambac are extracted with dichloromethane (DCM) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude DCM extract.

2. Chromatographic Separation:

-

The crude extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Similar fractions are combined based on their chromatographic profiles.

3. Purification:

-

The combined fractions are further purified by repeated silica gel column chromatography, preparative TLC, or preparative HPLC to yield pure this compound.

4. Structure Elucidation:

-

The structure of the isolated this compound is determined using spectroscopic methods, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HRESIMS).[3]

Cytotoxicity Assay

The in vitro anticancer activity of this compound was evaluated using the Cell Counting Kit-8 (CCK-8) method.[3]

1. Cell Culture:

-

MCF-7 human breast cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

3. Compound Treatment:

-

The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 24 hours.

4. CCK-8 Assay:

-

After the incubation period, the CCK-8 solution is added to each well, and the plate is incubated for a specified time.

-

The absorbance is measured at a specific wavelength using a microplate reader.

5. Data Analysis:

-

The cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizations

References

Technical Whitepaper: Isolation of Secoiridoid Glycosides from Jasminum officinale

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific information on a compound named "(+)-jasminoid A" isolated from Jasminum officinale. This technical guide therefore details a representative methodology for the isolation of secoiridoid glycosides, a class of compounds prevalent in this plant species, based on established scientific protocols.

Introduction

Jasminum officinale L., commonly known as common jasmine, is a species of flowering plant in the olive family, Oleaceae. It is renowned for its fragrant flowers and has been utilized in traditional medicine for various purposes.[1] Phytochemical analyses have revealed a rich diversity of secondary metabolites within Jasminum officinale, including flavonoids, terpenoids, and a significant class of compounds known as secoiridoid glycosides.[1][2][3] These compounds, such as oleuropein and ligstroside, are of considerable interest to the scientific community for their potential pharmacological activities.[1][4] This document provides a comprehensive technical overview of the methodologies for the isolation and purification of secoiridoid glycosides from the flowers of Jasminum officinale L. var. grandiflorum.

Phytochemical Composition

Jasminum officinale is a rich source of various classes of chemical compounds. A summary of the major phytochemicals identified is presented in Table 1. The flowers, in particular, are a significant source of secoiridoid and iridoid glycosides.

Table 1: Major Phytochemical Constituents of Jasminum officinale

| Compound Class | Examples | Plant Part |

| Secoiridoid Glycosides | Jasgranoside, Jaspolyoside, 10-hydroxy-oleuropein, 10-hydroxy-ligstroside, Oleoside-7,11-dimethyl ester, Oleuropein, Ligstroside | Flowers |

| Iridoid Glycosides | Jasgranoside B, 6-O-methyl-catalpol, Deacetyl asperulosidic acid, Aucubin, 8-dehydroxy shanzhiside, Loganin, 7-ketologanin | Flower Buds |

| Flavonoid Glycosides | Kaempferol-3-O-rutinoside, Kaempferol-3-O-alpha-L-rhamnopyranosyl(1->3)-[alpha-L-rhamnopyranosyl(1->6)]-beta-D-galactopyranoside | Flowers |

| Essential Oil Components | Benzyl acetate, Linalool, Benzyl benzoate | Flowers |

| Other Glycosides | 7-glucosyl-l1-methyl oleoside, Oleoside-11-methyl ester | Flowers |

Experimental Protocol: Isolation of Secoiridoid Glycosides

The following protocol is a composite methodology derived from published literature on the isolation of secoiridoid and iridoid glycosides from Jasminum officinale L. var. grandiflorum.[2][5][6]

3.1. Plant Material Collection and Preparation

-

Collection: Fresh flowers of Jasminum officinale L. var. grandiflorum are collected.

-

Drying: The plant material is air-dried in the shade and then powdered using a mechanical grinder.

3.2. Extraction

-

The powdered plant material is extracted with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.3. Fractionation

-

The crude EtOH extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

-

The fractions are concentrated under reduced pressure. The n-BuOH fraction is often enriched with glycosides.

3.4. Chromatographic Purification The n-BuOH fraction is subjected to multiple chromatographic steps for the isolation of individual compounds.

3.4.1. Silica Gel Column Chromatography

-

The dried n-BuOH fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or ethyl acetate-methanol (EtOAc-MeOH), starting with a higher proportion of the less polar solvent and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

3.4.2. Sephadex LH-20 Column Chromatography

-

Fractions obtained from the silica gel column that show the presence of glycosides are further purified on a Sephadex LH-20 column.

-

Methanol (MeOH) is a common eluent for this step.

-

This step is effective for separating compounds based on their molecular size and for removing polymeric tannins.

3.4.3. High-Performance Liquid Chromatography (HPLC)

-

Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC.

-

A C18 reversed-phase column is typically used.

-

The mobile phase often consists of a gradient of methanol-water or acetonitrile-water, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

-

The eluate is monitored with a UV detector, and peaks corresponding to individual compounds are collected.

3.5. Structure Elucidation The structures of the purified compounds are elucidated using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to determine the complete chemical structure and stereochemistry of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of secoiridoid glycosides from Jasminum officinale.

Caption: Experimental workflow for the isolation of secoiridoid glycosides.

Conclusion

The isolation of pure secoiridoid glycosides from Jasminum officinale is a multi-step process that relies on a combination of solvent extraction, liquid-liquid partitioning, and various chromatographic techniques. The protocol outlined in this guide provides a robust framework for researchers to successfully isolate and identify these and other related compounds for further pharmacological investigation and potential drug development. While the specific compound "(+)-jasminoid A" was not identified in the literature for this plant, the described methods are applicable for the isolation of the broader class of secoiridoid glycosides present in Jasminum officinale.

References

- 1. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. opensciencepublications.com [opensciencepublications.com]

- 4. ijpp.org.in [ijpp.org.in]

- 5. [A new secoiridoid from the flowers of Jasminum officinale L. var. grandiflorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Glycosides from flowers of Jasminum officinale L. var. grandiflorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bioactive Compounds of Gardenia jasminoides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core bioactive compounds found in Gardenia jasminoides, a plant with a rich history in traditional medicine and a growing focus of modern pharmacological research. The information presented herein is intended to serve as a technical resource, summarizing key chemical constituents, their biological activities, and the experimental methodologies used for their study.

Major Bioactive Compounds

Gardenia jasminoides is a rich source of a variety of bioactive compounds, primarily categorized into iridoids, carotenoids, phenolic acids, and flavonoids.[1][2][3][4] These compounds are responsible for the plant's diverse therapeutic effects, including neuroprotective, anti-inflammatory, and antidepressant activities.[2][4][5]

Iridoids

Iridoids are a major class of bioactive compounds in Gardenia jasminoides, with geniposide being the most abundant.[1][2][6] Other significant iridoids include genipin, gardenoside, and geniposidic acid.[1][7] These compounds have been extensively studied for their wide range of pharmacological effects.[2][5][7]

Carotenoids

The characteristic yellow-orange color of Gardenia jasminoides fruit is attributed to its carotenoid content, particularly crocins and their aglycone, crocetin.[2][8][9] These water-soluble carotenoids are not only used as natural colorants but also possess significant biological activities.[6][10][11]

Phenolic Acids and Flavonoids

Gardenia jasminoides also contains a variety of phenolic acids and flavonoids, which contribute to its overall antioxidant and anti-inflammatory properties.[1][12][13] Notable phenolic compounds include chlorogenic acid, caffeic acid, and ferulic acid.[1][14] Flavonoids such as rutin and quercetin have also been identified.[2][12]

Quantitative Data on Bioactive Compounds

The concentration and yield of bioactive compounds in Gardenia jasminoides can vary depending on the plant part, geographical origin, and extraction method. The following tables summarize quantitative data from various studies.

Table 1: Content of Major Bioactive Compounds in Gardenia jasminoides

| Compound | Plant Part | Concentration/Yield | Reference |

| Geniposide | Fruit | 56.37 ± 26.24 µg/mg | [1] |

| Fruit | 10.9% yield (optimized solvent extraction) | [1] | |

| Fruit | 104.63 ± 17.68 mg/g | [7] | |

| Gardenoside | Fruit | 49.57 ± 18.78 µg/mg | [1] |

| Geniposidic Acid | Fruit | 3.15 ± 3.27 µg/mg | [1] |

| Chlorogenic Acid | Fruit | 0.69 ± 0.39 µg/mg | [1] |

| Crocin-1 | Fruit | Increased during fruit development | [6] |

| Total Phenolic Compounds | Fruit | 2.497% yield (optimized solvent extraction) | [1] |

| Catechin | Leaves | 141.02 mg/g | [12] |

| Rutin Hydrate | Leaves | 72.06 mg/g | [12] |

Table 2: Bioactivity of Gardenia jasminoides Compounds and Extracts

| Compound/Extract | Bioactivity | Assay | Effective Concentration/Dose | Reference |

| Gardenia jasminoides Ethanol Extract | Antidepressant | Tail Suspension Test (Mice) | Significant effect at 2, 6, and 24h | [15] |

| Iridoid Fraction | Antidepressant | Tail Suspension Test (Mice) | 100 mg/kg | [16] |

| Crocetin | Anti-inflammatory | Nitric Oxide Production in RAW264.7 cells | Dose-dependent inhibition (20, 40, 80 µM) | [10] |

| Geniposide | Neuroprotective | Attenuation of Aβ-induced inflammation | - | [17] |

| Gardenia jasminoides Oil | Antidepressant | Forced Swim Test (Mice) | Significant reduction in immobility | [18] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from Gardenia jasminoides.

Extraction of Bioactive Compounds

Objective: To extract a broad range of bioactive compounds from Gardenia jasminoides fruit.

Method: Ethanol Reflux Extraction

-

Preparation of Plant Material: Dried fruits of Gardenia jasminoides are ground into a fine powder.

-

Extraction: The powdered material is subjected to reflux extraction with 70% ethanol. The solid-to-liquid ratio and extraction time can be optimized, for example, a 1:10 (w/v) ratio for 2 hours. This process is typically repeated three times to ensure maximum yield.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

Isolation of Specific Compounds

Objective: To isolate and purify geniposide and crocins from the crude extract.

Method: High-Speed Counter-Current Chromatography (HSCCC)

-

Sample Preparation: The crude extract is dissolved in a suitable solvent mixture.

-

HSCCC System: A two-phase solvent system is selected based on the polarity of the target compounds. For instance, a chloroform-methanol-water system can be used.

-

Separation: The sample solution is injected into the equilibrated HSCCC column. The separation is performed at a specific flow rate and rotational speed.

-

Fraction Collection and Analysis: Fractions are collected at regular intervals and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing the pure compounds.

Bioactivity Assays

Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm. A decrease in nitrite concentration indicates inhibition of NO production.

Objective: To assess the antidepressant-like effect of a compound by measuring the duration of immobility in mice subjected to a forced swimming stressor.

-

Animal Acclimatization: Male Kunming mice are housed under standard laboratory conditions for at least one week before the experiment.

-

Drug Administration: The test compound or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specific time before the test.

-

Forced Swim Test: Each mouse is individually placed in a transparent glass cylinder filled with water (23-25°C) to a depth where it cannot touch the bottom. The total duration of the test is 6 minutes.

-

Behavioral Scoring: The duration of immobility (when the mouse makes only the movements necessary to keep its head above water) is recorded during the last 4 minutes of the test. A significant decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.[18][19]

Signaling Pathways and Mechanisms of Action

The bioactive compounds of Gardenia jasminoides exert their pharmacological effects by modulating various cellular signaling pathways.

Neuroprotective Effects of Geniposide: RAGE-Mediated Signaling

Geniposide has been shown to exert neuroprotective effects in models of Alzheimer's disease by interfering with the Receptor for Advanced Glycation End products (RAGE)-mediated signaling pathway.[5][15][17] Amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's, activate RAGE, leading to downstream inflammatory and apoptotic signaling. Geniposide can inhibit the binding of Aβ to RAGE, thereby suppressing the activation of pathways like NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[15][17]

Anti-inflammatory Effects of Crocetin: MEK1/JNK/NF-κB/iNOS and Nrf2/HO-1 Pathways

Crocetin exhibits potent anti-inflammatory properties by modulating the crosstalk between pro-inflammatory and antioxidant signaling pathways in macrophages.[10][20] It inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the MEK1/JNK/NF-κB pathway, which leads to a decrease in the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[10][20] Concurrently, crocetin activates the Nrf2/HO-1 antioxidant pathway, which helps to resolve inflammation and protect cells from oxidative stress.[10][20]

Antidepressant Effects of Gardenia jasminoides: PKA-CREB-BDNF Signaling Pathway

Extracts of Gardenia jasminoides have demonstrated rapid antidepressant effects, which are associated with the upregulation of the Protein Kinase A (PKA), cAMP response element-binding protein (CREB), and Brain-Derived Neurotrophic Factor (BDNF) signaling pathway in the hippocampus.[16][18][21] This pathway is crucial for neurogenesis, synaptic plasticity, and neuronal survival, all of which are often impaired in depression. The active constituents in the extract are thought to activate PKA, which in turn phosphorylates and activates CREB. Activated CREB then promotes the transcription of BDNF, leading to the observed antidepressant effects.[16][18]

Conclusion

Gardenia jasminoides is a valuable source of diverse bioactive compounds with significant therapeutic potential. The iridoids, carotenoids, and phenolic compounds present in this plant have been shown to exert a range of pharmacological effects, including neuroprotective, anti-inflammatory, and antidepressant activities. This guide has provided a summary of the key compounds, their quantitative analysis, detailed experimental protocols for their study, and an overview of their mechanisms of action at the molecular level. Further research into these compounds and their signaling pathways will be crucial for the development of new therapeutic agents for a variety of diseases.

References

- 1. Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Rapid and Long-Lasting Antidepressant Effects of Iridoid Fraction in Gardenia Jasminoides J.Ellis Are Dependent on Activating PKA-CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recovery of Crocins From Floral Tissue of Gardenia jasminoides Ellis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. globethesis.com [globethesis.com]

- 7. Scale-Up Preparation of Crocins I and II from Gardenia jasminoides by a Two-Step Chromatographic Approach and Their Inhibitory Activity Against ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1939457A - Preparation of gardenia jasminoides extracts - Google Patents [patents.google.com]

- 9. [Determination of geniposide, crocin and crocetin in different processing products of fructus gardeniae by HPLC-ELSD]. | Semantic Scholar [semanticscholar.org]

- 10. Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF- κ B/iNOS Pathway and Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | The Rapid and Long-Lasting Antidepressant Effects of Iridoid Fraction in Gardenia Jasminoides J.Ellis Are Dependent on Activating PKA-CREB Signaling Pathway [frontiersin.org]

- 13. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Multi-faced neuroprotective effects of geniposide depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Purification of geniposide in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. Rapid Antidepressant Activity of Ethanol Extract of Gardenia jasminoides Ellis Is Associated with Upregulation of BDNF Expression in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-<i>κ</i>B/iNOS Pathway and Nrf2/HO-1 Pathway - ProQuest [proquest.com]

- 21. The Rapid and Long-Lasting Antidepressant Effects of Iridoid Fraction in Gardenia Jasminoides J.Ellis Are Dependent on Activating PKA-CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Jasminoid A: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoid A is a naturally occurring sesquiterpenoid isolated from the roots of Jasminum sambac (L.) Ait. (Oleaceae). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and evaluation of its cytotoxic effects are presented. Furthermore, this guide includes diagrammatic representations of relevant experimental workflows to facilitate understanding and further research into this promising natural product.

Chemical Structure and Properties

This compound is a sesquiterpenoid, a class of secondary metabolites characterized by a 15-carbon skeleton. Its chemical structure was elucidated through extensive spectroscopic analysis.

Chemical Structure

The precise stereochemistry of this compound is crucial for its biological activity. The structure is characterized by a complex fused ring system.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₂ | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| CAS Number | 1459784-57-6 | [1] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Optical Rotation | Not Reported | |

| Solubility | Soluble in DMSO | [1] |

Table 1: Physicochemical Properties of this compound

Biological Activities

Preliminary studies on compounds isolated from the roots of Jasminum sambac have revealed potential biological activities, including cytotoxic effects. While specific studies on the signaling pathways of this compound are limited, the observed cytotoxicity suggests a potential role in cancer research.

Cytotoxicity

Extracts from the roots of Jasminum sambac, from which this compound is isolated, have demonstrated cytotoxic efficacy against various cancer cell lines. For instance, certain compounds from these extracts have shown potent activity against MCF-7 (human breast adenocarcinoma) cell lines.[2][3] The evaluation of the cytotoxic potential of pure this compound is a critical area for future research.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its cytotoxic activity.

Isolation of this compound

The following protocol is a general procedure for the isolation of sesquiterpenoids from Jasminum sambac roots, which can be adapted for the specific isolation of this compound.

Caption: Workflow for the isolation of this compound.

Protocol Details:

-

Extraction: The air-dried and powdered roots of Jasminum sambac are extracted with dichloromethane (DCM) at room temperature. The solvent is then removed under reduced pressure to yield the crude DCM extract.[2]

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.[2]

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.[2]

-

Purification: The combined fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[2]

Cytotoxicity Assay

The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.

Caption: General workflow for a cytotoxicity assay.

Protocol Details:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at an appropriate density and allowed to adhere for 24 hours.[3]

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a further 24 or 48 hours. A vehicle control (e.g., DMSO) is also included.[3]

-

MTT/CCK-8 Addition: After the incubation period, MTT or CCK-8 solution is added to each well, and the plate is incubated according to the manufacturer's instructions.[3]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[3]

Signaling Pathways

The specific signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. Given that many natural products with anticancer properties induce apoptosis, future research should investigate the effect of this compound on key apoptotic pathways.

Caption: Hypothetical apoptotic pathways for this compound.

Future Directions

This compound represents a promising natural product for further investigation. Key areas for future research include:

-

Complete Structure Elucidation: Full determination of the absolute stereochemistry of this compound.

-

Comprehensive Biological Screening: Evaluation of this compound against a wider panel of cancer cell lines and in other disease models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for preclinical and clinical studies and the generation of analogs for structure-activity relationship (SAR) studies.

References

Jasminoid A: A Secoiridoid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoid A, a prominent secoiridoid glycoside primarily isolated from the genus Jasminum, has garnered significant interest within the scientific community for its potential therapeutic applications. Secoiridoids, a class of monoterpenoids characterized by a cleaved cyclopentane ring, are known for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and underlying mechanisms of action. Particular focus is placed on its role as an antioxidant and anti-inflammatory agent, with an exploration of its modulatory effects on key signaling pathways, including NF-κB and Nrf2. This document synthesizes available quantitative data, presents detailed experimental methodologies, and visualizes complex biological processes to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Secoiridoids are a large and structurally diverse family of natural products found in various plant species, notably within the Oleaceae family, which includes olive trees and jasmine.[1] These compounds are biosynthetically derived from the cleavage of the cyclopentane ring of iridoids.[1] this compound is a representative secoiridoid found in several Jasminum species, including Jasminum officinale.[2]

The therapeutic potential of secoiridoids is well-documented, with related compounds like oleuropein and ligstroside from olive oil demonstrating significant antioxidant, anti-inflammatory, and other health-promoting benefits.[3][4] This guide focuses on the current understanding of this compound, aiming to provide a detailed technical resource for its further investigation and potential translation into therapeutic applications.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound (Predicted/General)

| Property | Value | Reference |

| Molecular Formula | C11H16O7 | (Predicted) |

| Molecular Weight | 260.24 g/mol | (Predicted) |

| Appearance | White or off-white powder | (General) |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | (General) |

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of isolated this compound is limited in the available literature, studies on extracts of Jasminum species rich in secoiridoids, and on structurally related compounds like oleuropein and ligstroside, provide strong evidence for its potential efficacy.

Antioxidant Activity

The antioxidant properties of secoiridoids are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of plant extracts containing these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[5][6]

Table 2: Antioxidant Activity of Jasminum Extracts and Related Secoiridoids

| Sample | Assay | IC50 / Activity | Reference |

| Jasminum humile extract | Cytotoxicity (MCF-7) | IC50: 9.3 ± 1.2 µg/mL | [7] |

| Jasminum multiflorum extract | Anti-inflammatory | IC50: 67.2 µg/mL | [8] |

| Red Jasmine Rice Extract | DPPH | - | [9] |

| Jasminum species extracts | DPPH | Varied, with some showing potent activity | [6][10] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases. Secoiridoids have demonstrated potent anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways.[11]

Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a major target for anti-inflammatory drug development. Studies on related secoiridoids suggest that this compound may also possess inhibitory activity against these enzymes.[11]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival.[12][13] Its activation leads to the transcription of numerous pro-inflammatory genes. Several natural compounds, including secoiridoids, have been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory response.[4][14] It is hypothesized that this compound exerts its anti-inflammatory effects at least in part through the downregulation of this pathway.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: The Nrf2 pathway is a master regulator of the cellular antioxidant response.[15][16] Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes.[17] Certain phytochemicals can activate the Nrf2 pathway, enhancing the cell's ability to combat oxidative stress, which is closely linked to inflammation.[18] The potential of this compound to activate this protective pathway warrants further investigation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activities of this compound. The following sections outline general methodologies for key assays, which can be adapted for the specific investigation of this compound.

Isolation and Purification of this compound

This compound can be isolated from the dried aerial parts of Jasminum officinale or other Jasminum species. A general procedure involves:

-

Extraction: The plant material is powdered and extracted with a suitable solvent, typically methanol or ethanol, using techniques such as maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions enriched in secoiridoids are further purified using column chromatography (e.g., silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2]

Antioxidant Activity Assays

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add a fixed volume of DPPH solution (in methanol) to each well.

-

Add the different concentrations of this compound to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[5][6]

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

-

Prepare different concentrations of this compound.

-

Mix the this compound solutions with the ABTS•+ solution.

-

After a specific incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.[5]

Anti-inflammatory Activity Assays

Commercial enzyme inhibition assay kits are available for both COX and LOX. The general principle involves:

-

Incubating the respective enzyme (COX-1, COX-2, or LOX) with the substrate (e.g., arachidonic acid) in the presence and absence of this compound at various concentrations.

-

Measuring the product formation (e.g., prostaglandins for COX, leukotrienes for LOX) using spectrophotometric or fluorometric methods.

-

Calculating the percentage of enzyme inhibition and determining the IC50 value.[11]

-

Culture a suitable cell line (e.g., macrophages like RAW 264.7) that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.

-

Pre-treat the cells with different concentrations of this compound for a specific duration.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce NF-κB activation.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

A decrease in reporter activity indicates inhibition of the NF-κB pathway.[4]

-

Treat cells (e.g., hepatocytes or keratinocytes) with various concentrations of this compound for different time points.

-

Isolate the nuclear and cytosolic protein fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for Nrf2.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the protein bands and quantify the levels of nuclear Nrf2. An increase in nuclear Nrf2 indicates activation of the pathway.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its bioactivity screening.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound, as a representative secoiridoid from the Jasminum genus, holds considerable promise as a lead compound for the development of new therapeutic agents, particularly for diseases with an inflammatory and oxidative stress component. While preliminary evidence from related compounds and plant extracts is encouraging, further research is critically needed to fully elucidate the pharmacological profile of pure this compound.

Future studies should focus on:

-

Isolation and full spectral characterization of this compound.

-

Comprehensive in vitro and in vivo evaluation of its antioxidant and anti-inflammatory activities to determine specific IC50 values.

-

Detailed mechanistic studies to confirm its effects on the NF-κB and Nrf2 signaling pathways and to identify its direct molecular targets.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential use in the prevention and treatment of a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the Olive-Derived Polyphenol Oleuropein on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligstroside aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Network pharmacology and molecular docking study for biological pathway detection of cytotoxicity of the yellow jasmine flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DPPH Method for Evaluating Antioxidant Activity in Jasminum Species [wisdomlib.org]

- 11. Anti-inflammatory activity studies on the stems and roots of Jasminum lanceolarium Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of plant stress hormone methyl jasmonate for its anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Botanicals to Support the Nrf2 Pathway and Antioxidative Status [casi.org]

An In-depth Technical Guide to Iridoid Glycosides in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a large and structurally diverse class of monoterpenoid natural products widely distributed in the plant kingdom and are significant bioactive constituents in many traditional Chinese medicines (TCMs).[1][2] Characterized by a cyclopentan-[C]-pyran skeleton, these compounds are typically found as glycosides, most commonly bound to glucose.[3] Their diverse pharmacological activities, including neuroprotective, anti-inflammatory, hepatoprotective, hypoglycemic, and antitumor effects, have positioned them as promising candidates for modern drug development.[1][2] This technical guide provides a comprehensive overview of key iridoid glycosides found in TCM, their botanical sources, quantitative analysis, detailed experimental protocols for their study, and the molecular signaling pathways through which they exert their therapeutic effects.

Key Iridoid Glycosides in Traditional Chinese Medicine

Several iridoid glycosides are prominent in TCM due to their significant therapeutic properties and abundance in commonly used medicinal plants. This section focuses on five notable examples: Catalpol, Geniposide, Harpagoside, Aucubin, and Loganin.

Catalpol

Catalpol is a major iridoid glycoside found in the roots of Rehmannia glutinosa (地黄, Dì Huáng), a cornerstone herb in TCM used for treating a variety of conditions, including diabetes and age-related diseases.[4][5][6] It is known for its potent neuroprotective, anti-inflammatory, and hypoglycemic activities.[4][5]

Geniposide

Geniposide is the primary bioactive component isolated from the fruit of Gardenia jasminoides Ellis (栀子, Zhī Zǐ).[7] In TCM, it is used to clear heat, resolve toxicity, and cool the blood.[8] Geniposide exhibits a broad range of pharmacological effects, including anti-inflammatory, anti-diabetic, and hepatoprotective properties.[9][10]

Harpagoside

Harpagoside is a key active iridoid glycoside found in the roots of Scrophularia ningpoensis Hemsl. (玄参, Xuán Shēn), a TCM herb used to clear heat, cool the blood, and nourish yin.[11] It is particularly recognized for its potent anti-inflammatory and analgesic effects, making it a subject of interest for treating inflammatory conditions like arthritis.[11][12]

Aucubin

Aucubin is an iridoid glycoside found in various plants, including Plantago asiatica L. (车前子, Chē Qián Zǐ), which is used in TCM as a diuretic, to clear heat, and to brighten the eyes.[2] Aucubin has demonstrated significant hepatoprotective, anti-inflammatory, and antioxidant activities.[13][14][15]

Loganin

Loganin is an iridoid glycoside present in the seeds of Strychnos nux-vomica L. (马钱子, Mǎ Qián Zǐ), a TCM herb used with caution due to its toxicity, for resolving swelling and alleviating pain.[9][16] Loganin itself possesses neuroprotective and anti-inflammatory properties.[12][17]

Data Presentation: Quantitative Analysis

The concentration of iridoid glycosides in medicinal plants can vary depending on the species, cultivar, developmental stage, and processing methods.[18][19][20] The following tables summarize the quantitative data for the highlighted iridoid glycosides in their respective TCM sources and their effective dosages in pharmacological studies.

Table 1: Concentration of Iridoid Glycosides in Traditional Chinese Medicines

| Iridoid Glycoside | Traditional Chinese Medicine | Plant Part | Concentration Range | Reference |

| Catalpol | Rehmannia glutinosa (地黄) | Root | 0.91% - 3.89% (dry weight) | [13][19] |

| 1.25% (dry weight) in a specific variety | [21] | |||

| Geniposide | Gardenia jasminoides (栀子) | Fruit | 2.035 ± 0.004% in unripe fruit | [20] |

| 66.27 - 73.44 mg/g | [22][23] | |||

| Harpagoside | Scrophularia ningpoensis (玄参) | Root | 0.13% (in a specific extract) | [24] |

| Aucubin | Plantago asiatica (车前子) | Leaf | Up to 0.27% (dry weight) in Plantago species | [2] |

| Loganin | Strychnos nux-vomica (马钱子) | Fruit Pulp | High concentration relative to other parts | [25] |

Table 2: Effective Dosages of Iridoid Glycosides in Pharmacological Studies

| Iridoid Glycoside | Pharmacological Activity | Model | Effective Dosage | Reference |

| Catalpol | Neuroprotection | Gerbil cerebral ischemia model | Not specified | [21] |

| Geniposide | Anti-inflammatory | Rat paw edema model | 100 mg/kg (oral) | [26] |

| Hepatoprotection | Mouse models | Below 220 mg/kg/day | [27] | |

| Neuroprotection | APP/PS1 transgenic mice | 25 mg/kg for 3 months (intragastric) | [10] | |

| Harpagoside | Anti-inflammatory (TNF-α inhibition) | THP-1 cells | EC50 of 49 ± 3.5 µg/mL (metabolically activated extract) | [16] |

| Aucubin | Hepatoprotection | Rat liver ischemia-reperfusion injury model | 1, 5, and 10 mg/kg/day (intraperitoneal) | [28][29] |

| Loganin | Neuroprotection | Rat intracerebral hemorrhage model | 2.5, 5, and 10 mg/kg | [30] |

| Neuroprotection | SMAΔ7 mice | 20 mg/kg/day | [12] |

Experimental Protocols

Extraction and Isolation of Iridoid Glycosides

The following is a general protocol for the extraction and isolation of iridoid glycosides from plant materials, which can be adapted based on the specific compound and plant matrix.

Objective: To extract and isolate iridoid glycosides from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Rehmannia glutinosa)

-

Solvents: Methanol, ethanol, ethyl acetate, n-butanol, water

-

Rotary evaporator

-

Chromatography column (e.g., silica gel, Sephadex LH-20)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system for purification

Protocol:

-

Extraction:

-

Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction.

-

Alternatively, use sonication or reflux extraction to improve efficiency. For instance, ultrasonic extraction can be performed for 30-60 minutes.

-

-

Solvent Partitioning:

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on silica gel. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

Monitor the fractions using TLC, visualizing the spots with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heating.

-

-

Further Purification:

-

Combine fractions containing the target iridoid glycoside and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification can be achieved using preparative HPLC with a C18 column and a mobile phase of methanol-water or acetonitrile-water.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC protocol for the quantification of iridoid glycosides in plant extracts.

Objective: To quantify the concentration of a specific iridoid glycoside (e.g., catalpol) in a plant extract.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm)

-

Reference standard of the iridoid glycoside (e.g., catalpol)

-

HPLC-grade solvents: Acetonitrile, methanol, water

-

Formic acid or phosphoric acid

-

Syringe filters (0.45 µm)

-

Plant extract prepared as described previously and dissolved in the mobile phase

Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh the reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

-

-

Preparation of Sample Solution:

-

Accurately weigh the dried plant extract and dissolve it in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions (Example for Catalpol): [21]

-

Column: Gemini C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile - 0.1% Phosphoric Acid (v/v)

-

Flow Rate: 0.6 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

-

Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and record the peak area of the target analyte.

-

Calculate the concentration of the iridoid glycoside in the sample using the regression equation from the calibration curve.

-

Signaling Pathways and Mechanisms of Action

Iridoid glycosides exert their pharmacological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the mechanisms of action for some of the key compounds.

Neuroprotective Effects of Catalpol

Catalpol has been shown to exert neuroprotective effects through multiple pathways, including the inhibition of inflammation and apoptosis, and the activation of antioxidant responses.[18][19][23][30][31]

Anti-inflammatory Effects of Geniposide

Geniposide's anti-inflammatory effects are mediated, in part, by the inhibition of key inflammatory signaling pathways such as RhoA/p38MAPK/NF-κB.[32]

Anti-inflammatory Effects of Harpagoside

Harpagoside exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory mediators.[25][33]

Hepatoprotective Effects of Aucubin

Aucubin protects the liver from injury by inhibiting inflammatory pathways, reducing oxidative stress, and preventing apoptosis.[13][34] One of the key mechanisms is the inhibition of the HMGB1/TLR-4/NF-κB signaling pathway.[13]

Conclusion

Iridoid glycosides are a vital component of the therapeutic arsenal of traditional Chinese medicine, with a growing body of scientific evidence supporting their diverse pharmacological activities. The compounds highlighted in this guide—Catalpol, Geniposide, Harpagoside, Aucubin, and Loganin—demonstrate significant potential for the development of novel therapeutic agents for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and liver diseases. Further research into their pharmacokinetics, bioavailability, and clinical efficacy is warranted to fully realize their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals to advance the study and application of these valuable natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 7. Scrophulariae Radix: An Overview of Its Biological Activities and Nutraceutical and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Geniposide for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Loganin possesses neuroprotective properties, restores SMN protein and activates protein synthesis positive regulator Akt/mTOR in experimental models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]

- 15. A reverse phased high-pressure liquid chromatographic method for the estimation of a poisonous matter in Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alteration of anti-inflammatory activity of Harpagophytum procumbens (devil's claw) extract after external metabolic activation with S9 mix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Identification and determination of geniposide contained in Gardenia jasminoides and in two preparations of mixed traditional Chinese medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijpjournal.com [ijpjournal.com]

- 26. Antioxidative Property and Molecular Mechanisms Underlying Geniposide-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Geniposide dosage and administration time: Balancing therapeutic benefits and adverse reactions in liver disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Aucubin Attenuates Liver Ischemia-Reperfusion Injury by Inhibiting the HMGB1/TLR-4/NF-κB Signaling Pathway, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Aucubin Attenuates Liver Ischemia-Reperfusion Injury by Inhibiting the HMGB1/TLR-4/NF-κB Signaling Pathway, Oxidative Stress, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Loganin exerts neuroprotective effect by inhibiting neuronal pyroptosis in rat with cerebral haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Loganin substantially ameliorates molecular deficits, pathologies and cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Aucubin as a natural potential anti-acute hepatitis candidate: Inhibitory potency and hepatoprotective mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phytochemical Analysis of Jasminum Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Jasminum, belonging to the Oleaceae family, encompasses over 200 species of shrubs and vines renowned for their fragrant flowers and traditional medicinal applications.[1] These plants are a rich reservoir of bioactive phytochemicals, including flavonoids, terpenoids, secoiridoids, and phenolic compounds, which contribute to their diverse pharmacological properties such as antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4][5] This technical guide provides a comprehensive overview of the phytochemical analysis of Jasminum species, intended for researchers, scientists, and professionals in drug development. It details experimental protocols for the extraction, fractionation, and characterization of these bioactive compounds, presents quantitative data in structured tables for comparative analysis, and illustrates key experimental workflows and signaling pathways using Graphviz diagrams. This document aims to serve as a practical resource for harnessing the therapeutic potential of Jasminum species.

Introduction to the Phytochemistry of Jasminum Species

Jasminum species are distributed across tropical and subtropical regions of Asia, Africa, and Europe.[5] Traditional medicine systems have long utilized various parts of these plants, including leaves, flowers, and roots, to treat a range of ailments such as fever, ulcers, and skin diseases.[6] The medicinal efficacy of Jasminum is attributed to its complex phytochemical profile.

The major classes of chemical constituents identified in Jasminum species include:

-

Flavonoids and Phenolic Compounds: Such as quercetin, kaempferol, rutin, and gallic acid, which are known for their potent antioxidant and anti-inflammatory properties.[1][3][7]

-

Terpenoids: Including monoterpenoids like linalool and sesquiterpenoids, which are major components of their essential oils and contribute to their characteristic aroma and antimicrobial effects.[8]

-

Secoiridoids: A class of monoterpenoids that are characteristic of the Oleaceae family and have demonstrated various biological activities.[9][10]

-

Glycosides: Many of the flavonoids and secoiridoids exist in glycosidic forms.[3][9]

-

Alkaloids, Saponins, and Tannins: These compounds are also present and contribute to the overall bioactivity of the plant extracts.[7][9][11]

The composition and concentration of these phytochemicals can vary significantly depending on the species, the part of the plant used, geographical location, and extraction method.[3][12]

Methodologies for Phytochemical Analysis

A systematic approach is crucial for the comprehensive phytochemical analysis of Jasminum species. This typically involves sample preparation, extraction of bioactive compounds, fractionation and purification, and finally, identification and quantification.

Plant Material Collection and Preparation

-

Collection: Fresh plant material (e.g., leaves, flowers, stems, roots) should be collected and properly identified by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying: The collected plant material is washed thoroughly with distilled water to remove any debris and then shade-dried at room temperature to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Phytochemicals

The choice of extraction method and solvent is critical and depends on the nature of the target compounds.

Experimental Protocol: Soxhlet Extraction [13][14]

-

Apparatus: Soxhlet extractor, round bottom flask, condenser, heating mantle.

-

Procedure:

-

Weigh approximately 50 g of the powdered plant material and place it in a thimble made of cellulose filter paper.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill the round bottom flask with a suitable solvent (e.g., methanol, ethanol, hexane) to about two-thirds of its volume.[13][14] The choice of solvent depends on the polarity of the target phytochemicals.

-

Assemble the apparatus and heat the solvent using a heating mantle.

-

As the solvent vaporizes, it travels up to the condenser, where it cools and drips into the thimble containing the plant material.

-

The extract seeps through the pores of the thimble and fills the main chamber. Once the solvent reaches the top of the siphon tube, it is siphoned back into the round bottom flask.

-

This process is repeated for several cycles (typically 6-8 hours) until the solvent in the siphon tube becomes colorless, indicating that the extraction is complete.

-

After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Experimental Protocol: Maceration [15]

-

Procedure:

-

Place a known weight of the powdered plant material in a stoppered container.

-

Add a suitable solvent (e.g., methanol) in a ratio of 1:20 (plant material:solvent).[13]

-

Allow the mixture to stand at room temperature for a period of 3 to 7 days with frequent agitation.

-

Filter the mixture through Whatman filter paper.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Fractionation and Isolation

Crude extracts are complex mixtures of compounds. Fractionation and isolation are necessary to separate individual compounds or classes of compounds.

Experimental Protocol: Column Chromatography [14]

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh) is commonly used as the stationary phase.[14]

-

Column Packing: The column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). For example, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol.[14]

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

Phytochemical Screening (Qualitative Analysis)

Preliminary phytochemical screening provides a qualitative indication of the presence of different classes of compounds.

Table 1: Qualitative Phytochemical Tests

| Phytochemical Class | Test | Procedure | Positive Result |

| Alkaloids | Mayer's Test | To 1 mL of extract, add a few drops of Mayer’s reagent. | Formation of a cream-colored precipitate.[16] |

| Flavonoids | Shinoda Test | To the extract, add a few fragments of magnesium ribbon and concentrated HCl. | Appearance of a pink to magenta color.[11] |

| Saponins | Froth Test | Shake 1 mL of extract vigorously with 5 mL of distilled water. | Formation of a stable froth.[16] |

| Tannins | Ferric Chloride Test | To 1 mL of extract, add a few drops of 5% ferric chloride solution. | Formation of a blue-black or greenish-black precipitate.[17] |

| Terpenoids | Salkowski Test | To 1 mL of extract, add 2 mL of chloroform and 3 mL of concentrated H₂SO₄. | Formation of a reddish-brown coloration at the interface.[16] |

| Glycosides | Keller-Killiani Test | To the extract, add glacial acetic acid, a few drops of FeCl₃, and concentrated H₂SO₄. | A brown ring at the interface indicates the presence of glycosides.[11] |

Quantitative Analysis and Compound Identification

2.5.1. Spectrophotometric Methods

These methods are used for the quantification of total phenolic and flavonoid content.

Experimental Protocol: Total Phenolic Content (Folin-Ciocalteu Method) [3]

-

Reagents: Folin-Ciocalteu reagent, Gallic acid (standard), Sodium carbonate solution (7.5% w/v).

-

Procedure:

-

Mix 0.5 mL of the plant extract with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

-

After 5 minutes, add 2 mL of 7.5% sodium carbonate solution.

-

Incubate the mixture at room temperature for 2 hours.

-

Measure the absorbance at 765 nm using a UV-Vis spectrophotometer.

-

Prepare a standard curve using different concentrations of gallic acid.

-

Express the total phenolic content as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).[3]

-

Experimental Protocol: Total Flavonoid Content (Aluminum Chloride Method) [18]

-

Reagents: Aluminum chloride (2% in methanol), Quercetin (standard).

-

Procedure:

-

Mix 1 mL of the plant extract with 1 mL of 2% aluminum chloride solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 430 nm.

-

Prepare a standard curve using different concentrations of quercetin.

-

Express the total flavonoid content as mg of quercetin equivalents per gram of dry extract (mg QE/g).

-

2.5.2. Chromatographic and Spectroscopic Techniques

These techniques are essential for the separation, identification, and quantification of individual phytochemicals.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [19][20][21]

-

Sample Preparation: The essential oil or a volatile fraction of the extract is diluted in a suitable solvent like hexane or methanol.

-

GC-MS System: An Agilent GC-MS system (or equivalent) is commonly used.[19][20]

-

GC Conditions:

-

Column: HP-5MS or DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[19][20]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[20]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initially 50°C for 3 min, then ramped to 300°C at a rate of 10°C/min, and held for 3 min.[19]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[20]

-

Mass Range: 40-550 amu.

-

-

Compound Identification: The identification of compounds is achieved by comparing their mass spectra with those in standard libraries such as NIST and Wiley.[20] The retention indices are also compared with literature values.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) [12]

-

Sample Preparation: The extract is dissolved in the mobile phase and filtered through a 0.45 µm membrane filter.

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD detection at specific wavelengths (e.g., 280 nm for phenolic acids, 320 nm for flavonoids).

-

-

Quantification: Quantification is performed by comparing the peak areas of the compounds in the sample with those of authentic standards.

Quantitative Phytochemical Data

The following tables summarize the quantitative data for key phytochemicals found in various Jasminum species.

Table 2: Total Phenolic and Flavonoid Content in Jasminum Species (Leaves)

| Species | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Jasminum multiflorum | 167.3 ± 0.14 | 44.4 ± 0.04 | [12] |

| Jasminum officinale | 133.4 ± 0.28 | 34.7 ± 0.09 | [12] |

| Jasminum humile | 88.0 ± 0.14 | 38.3 ± 0.01 | [12] |

| Jasminum azoricum | 56.9 ± 0.42 | 46.3 ± 0.16 | [12] |

| Jasminum sambac (Arabian Nights) | 47.3 ± 0.12 | 39.2 ± 0.01 | [12] |

| Jasminum sambac (Grand Duke of Tuscany) | 50.2 ± 0.04 | 40.5 ± 0.14 | [12] |

Table 3: Major Volatile Compounds in the Essential Oil of Jasminum grandiflorum

| Compound | Percentage Composition (%) | Reference |

| Benzyl acetate | 23.7 - 37.0 | [8][22] |

| Benzyl benzoate | 20.7 - 34.7 | [8][22] |

| Linalool | 8.2 - 9.6 | [8][22] |

| Phytol | 10.9 | [22] |

| Isophytol | 3.3 - 5.5 | [8][22] |

| (Z)-Jasmone | 5.0 | [8] |

| Eugenol | 2.1 - 2.5 | [8][22] |

| Geranyl linalool | 3.0 | [22] |

Table 4: Phytochemical Composition of Jasminum sambac Flower Extract

| Compound Class | Major Constituents | Reference |

| Volatile Oils | Benzyl acetate, Linalool, (E,E)-α-farnesene, Indole | [3][4] |

| Iridoid Glycosides | Sambacosides A-E | [4] |

| Flavonoids | Hesperidin, Rutin | [9][23] |

| Phenylethanoid Glycosides | Phenylethyl primeveroside | [9] |

| Other | Oleanolic acid, Daucosterol | [9] |

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and biological pathways can aid in understanding the complex processes involved in phytochemical research.

General Workflow for Phytochemical Analysis

Caption: General workflow for phytochemical analysis of Jasminum species.

Signaling Pathways Modulated by Jasminum Phytochemicals

Bioactive compounds from Jasminum species have been shown to exert their anticancer effects by modulating key cellular signaling pathways.

4.2.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is often implicated in cancer. Phytochemicals from Jasminum sambac, such as hesperidin and quercetin, have been shown to inhibit this pathway.[23]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Jasminum phytochemicals.

4.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Certain compounds in jasmine can modulate this pathway, contributing to their anticancer effects.[1]

Caption: Modulation of the MAPK signaling pathway by Jasminum phytochemicals.

4.2.3. Apoptosis Induction Pathway

Jasminum compounds can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[24]

Caption: Induction of apoptosis by Jasminum phytochemicals.

Conclusion

Jasminum species represent a valuable source of diverse bioactive compounds with significant therapeutic potential. This guide has provided a detailed overview of the methodologies for the phytochemical analysis of these plants, from sample preparation to advanced analytical techniques. The quantitative data and experimental protocols presented herein are intended to facilitate further research into the pharmacological properties of Jasminum and the development of new therapeutic agents. The elucidation of the mechanisms of action, including the modulation of key signaling pathways, underscores the importance of these natural products in modern drug discovery. Future research should focus on the isolation and characterization of novel compounds, as well as in-depth in vivo and clinical studies to validate the therapeutic efficacy of Jasminum extracts and their purified constituents.

References

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. Harnessing Jasminum Bioactive Compounds: Updated Insights for Therapeutic and Food Preservation Innovations | Semantic Scholar [semanticscholar.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. opensciencepublications.com [opensciencepublications.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. v2.pjsir.org [v2.pjsir.org]

- 12. tandfonline.com [tandfonline.com]

- 13. jmgumst.com [jmgumst.com]

- 14. bpasjournals.com [bpasjournals.com]

- 15. Phytochemical Screening, Total Antioxidant Capacity and Toxicity Test of White Jasmine Flower Extract (Jasminum sambac) | Atlantis Press [atlantis-press.com]

- 16. saudijournals.com [saudijournals.com]

- 17. ijstm.com [ijstm.com]

- 18. researchgate.net [researchgate.net]

- 19. Development from Jasminum sambac Flower Extracts of Products with Floral Fragrance and Multiple Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical Approaches to Phytochemical Profiling of Jasminum grandiflorum White Pitchi genotype: FTIR and GC–MS Studies on Stem Extracts [masujournal.org]

- 21. ukaazpublications.com [ukaazpublications.com]

- 22. Jasminum grandiflorum - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Biosynthesis of Jasmonates in Plants: A Technical Guide

November 20, 2025

Introduction